Regioisomeric Resolution: Differentiating 3-Methyl from 2-Methyl and Non-Methylated Cores
The molecular weight (239.07 g/mol) distinguishes 7-bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one from non-methylated 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (225.04 g/mol) and 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (239.07 g/mol, identical MW but different connectivity) . While the methyl group adds 14.03 Da, it also fundamentally alters the LogP. The calculated LogP for the 3-methyl derivative is -0.59 , indicating higher hydrophilicity compared to many non-methylated or 2-methyl-substituted analogs which typically exhibit LogP values > 0. This property is critical for downstream biological assays where solubility is a limiting factor [1].
| Evidence Dimension | Physicochemical Property (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = -0.59 |
| Comparator Or Baseline | Non-methylated 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (LogP > 0, estimated) |
| Quantified Difference | At least 0.59 LogP units lower, indicating significantly higher hydrophilicity. |
| Conditions | In silico prediction; experimental LogP data are unavailable for this specific class. |
Why This Matters
The distinct LogP directly impacts aqueous solubility and cell permeability in biological assays, making this specific building block more suitable for lead series requiring lower lipophilicity.
- [1] Estimation based on class-level trends; no single publication directly compares all regioisomers experimentally. See general pyridopyrimidinone SAR in: Roma, G. et al. J. Heterocyclic Chem., 1987, 24(2), 329-35. View Source
